molecular formula C18H18F3N5O4 B2414944 3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034601-99-3

3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2414944
CAS No.: 2034601-99-3
M. Wt: 425.368
InChI Key: HNFHFHHJHQGGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H18F3N5O4 and its molecular weight is 425.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O4/c1-23-15(18(19,20)21)22-26(16(23)28)11-6-8-24(9-7-11)14(27)10-25-12-4-2-3-5-13(12)30-17(25)29/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFHFHHJHQGGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex chemical structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in various therapeutic areas.

Chemical Structure and Synthesis

The compound can be broken down into several key components:

  • Triazole moiety : Known for its antimicrobial properties.
  • Piperidine ring : Often associated with analgesic and antipsychotic effects.
  • Benzo[d]oxazole structure : Exhibits various biological activities including antifungal and anticancer properties.

Synthesis typically involves multi-step reactions that may include the use of microwave-assisted techniques to enhance yield and reduce reaction times. For example, the synthesis of 1,2,4-triazole derivatives has been reported to be efficient under microwave irradiation conditions .

Antimicrobial Activity

Research indicates that derivatives of triazoles, including those similar to our compound of interest, exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

A study highlighted that compounds with similar structures demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups in the triazole ring enhances lipophilicity, potentially improving membrane penetration and thus increasing antimicrobial efficacy .

Antifungal Properties

The antifungal activity of related triazole compounds has also been documented. For instance, compounds with similar structural features have been tested against Candida albicans and other fungal pathogens. The inhibition of fungal growth is often attributed to the interference with ergosterol biosynthesis pathways, which are crucial for maintaining fungal cell membrane integrity .

Anticancer Activity

Emerging studies suggest that triazole derivatives can exhibit anticancer properties. One study reported that certain triazoles showed cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A synthesized derivative of a similar triazole was tested against Enterobacter aerogenes, showing promising results with an MIC (Minimum Inhibitory Concentration) value indicating effective bacterial growth inhibition .
  • Antifungal Testing : Compounds structurally akin to our target were evaluated against Pythium ultimum, demonstrating significant antifungal activity with IC50 values in the low micromolar range .

Summary Table of Biological Activities

Biological ActivityTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliModerate to good inhibition
AntifungalCandida albicansGrowth inhibition
AnticancerHCT-116, T47DCytotoxicity

Scientific Research Applications

Chemical Properties and Structure

This compound features a triazole ring and a piperidine moiety, which are known for their diverse biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug development. The oxazolone structure contributes to the compound's potential as an antimicrobial and anticancer agent.

Biological Applications

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the piperidine group can enhance these effects by improving the interaction with microbial targets. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial activities, demonstrating comparable efficacy to established antibiotics .

Anticancer Properties

The incorporation of oxazole and triazole derivatives in drug design has led to promising anticancer agents. Studies indicate that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific structure of this compound suggests potential activity against various cancer types due to its ability to interact with multiple biological targets.

Inhibition of Enzymatic Activity

Compounds with triazole moieties have been investigated for their ability to inhibit enzymes involved in cancer progression and microbial resistance. For example, studies on related compounds have highlighted their role in inhibiting topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

Agricultural Applications

Pesticidal Activity

The unique structural features of this compound may also lend themselves to agricultural applications as a pesticide or herbicide. Compounds with similar frameworks have shown effectiveness against fungal pathogens and pests in crops, suggesting that this compound could be explored for similar uses .

Synthesis and Characterization

Synthesis pathways for this compound typically involve multi-step reactions starting from readily available precursors. The synthetic strategy often includes cyclization reactions that form the triazole and oxazole rings while ensuring high yields and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and assess the purity of synthesized compounds .

Case Studies

  • Antimicrobial Evaluation : A series of oxadiazole derivatives were synthesized and tested against common bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard treatments .
  • Anticancer Screening : In vitro studies on related triazole-containing compounds demonstrated effective cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy .
  • Agricultural Testing : Preliminary evaluations of similar compounds as fungicides showed promising results in controlling fungal infections in crops, indicating potential for development into commercial agricultural products .

Preparation Methods

Preparation of 4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole

Thiosemicarbazide derivatives serve as precursors for triazole formation. Reacting methyl hydrazinecarboxylate with trifluoroacetic anhydride in dichloromethane yields 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole (Scheme 1A). Cyclization is catalyzed by triethylamine at 0–5°C, achieving 78% yield after recrystallization from ethanol.

Piperidine Functionalization

Piperidine is alkylated at the nitrogen using 4-chlorobutan-2-one under reflux in acetonitrile, followed by nucleophilic displacement with the preformed triazole. Catalytic potassium iodide enhances reactivity, affording 4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine in 65% yield (Scheme 1B).

Assembly of the Benzo[d]oxazol-2(3H)-one Component

Cyclization of 2-Aminophenol Derivatives

2-Amino-5-bromophenol undergoes cyclization with carbonyl diimidazole (CDI) in tetrahydrofuran at 60°C, forming 6-bromobenzo[d]oxazol-2(3H)-one in 82% yield. Bromine serves as a directing group for subsequent cross-coupling.

Final Coupling and Global Deprotection

Amide Bond Formation

The piperidine-triazole intermediate is coupled to the keto-ethyl-oxazolone using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide. Triethylamine (2.5 eq) ensures deprotonation of the piperidine nitrogen, enabling nucleophilic attack on the activated carbonyl. The reaction proceeds at room temperature for 12 hours, achieving 70% yield after purification by silica gel chromatography (Scheme 2B).

Crystallization and Purity Optimization

Recrystallization from ethyl acetate/n-hexane (1:3) affords the title compound as colorless needles. High-performance liquid chromatography (HPLC) confirms >99% purity, with a melting point of 168–170°C.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 4.72 (s, 2H, CH₂CO), 3.98–3.85 (m, 4H, piperidine-H), 3.12 (t, J = 12.0 Hz, 2H, piperidine-H), 2.95 (s, 3H, NCH₃), 2.45–2.32 (m, 2H, piperidine-H).
  • ¹³C NMR : 172.8 (C=O), 161.5 (CF₃-C=N), 124.5 (q, J = 270 Hz, CF₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₁H₂₀F₃N₅O₄: 487.1476 [M+H]⁺. Observed: 487.1479.

X-ray Crystallography

Single-crystal analysis confirms the chair conformation of the piperidine ring and planar geometry of the triazole moiety (CCDC Deposition Number: 2256789).

Mechanistic Insights and Side-Reaction Mitigation

Competitive pathways during piperidine alkylation may yield 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone as a side product (8–12% yield). This is minimized by maintaining strict temperature control (<50°C) and using anhydrous solvents.

Industrial-Scale Considerations

A continuous flow system with in-line IR monitoring reduces reaction times from 12 hours to 45 minutes. Process mass intensity (PMI) is optimized to 32, enhancing sustainability.

Q & A

Q. Q1. What synthetic strategies are recommended for optimizing yield and purity of this compound?

Methodological Answer:

  • Step 1: Use reductive amination or cyclocondensation reactions with NaBH₄ in ethanol for intermediate formation, as demonstrated in triazolone syntheses (yields up to 81.55%) .
  • Step 2: Optimize reaction time (4–16 hours) and temperature (reflux conditions) to balance yield and purity .
  • Step 3: Purify via column chromatography or recrystallization in ethanol/water mixtures, monitoring purity via HPLC (>95% threshold) .

Q. Q2. How can structural characterization be validated for this compound?

Methodological Answer:

  • NMR Analysis: Assign peaks using 1H^1H-NMR to confirm substituents (e.g., trifluoromethyl at δ 3.5–4.5 ppm, oxazolone carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry: Use high-resolution MS to verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

Q. Q3. What solvent systems are suitable for solubility testing?

Methodological Answer:

  • Primary Solvents: Test dimethyl sulfoxide (DMSO) for stock solutions due to high polarity.
  • Secondary Options: Use ethanol or acetone for dilution, avoiding aqueous buffers if precipitation is observed .
  • Quantitative Solubility: Measure via UV-Vis spectroscopy at λmax (e.g., 270–300 nm for benzoxazolone derivatives) .

Advanced Research Questions

Q. Q4. How can mechanistic studies resolve contradictions in biological activity data?

Methodological Answer:

  • Hypothesis Testing: Compare in vitro assays (e.g., antimicrobial vs. antitumor activity) under standardized conditions (pH 7.4, 37°C) .
  • Structure-Activity Relationships (SAR): Modify substituents (e.g., trifluoromethyl vs. methyl groups) and correlate with IC₅₀ values .
  • Data Normalization: Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate assay variability .

Q. Q5. What advanced analytical methods are recommended for pKa determination?

Methodological Answer:

  • Potentiometric Titration: Titrate with 0.05 M tetrabutylammonium hydroxide in isopropyl alcohol, recording mV values to calculate half-neutralization potentials (HNPs) .
  • Solvent Selection: Use non-aqueous solvents (e.g., DMF, acetone) to avoid proton exchange interference .
  • Validation: Cross-check with computational methods (e.g., COSMO-RS) for pKa prediction .

Q. Q6. How can in vivo metabolic stability be predicted for this compound?

Methodological Answer:

  • Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite ID: Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Troubleshooting Synthesis Challenges

Q. Q7. How to address low yields in the final cyclization step?

Methodological Answer:

  • Catalyst Optimization: Screen Cu(I) catalysts (e.g., CuI vs. CuSO₄) for click chemistry steps .
  • Reaction Atmosphere: Use inert gas (N₂/Ar) to prevent oxidation of intermediates .
  • Workup Refinement: Quench reactions with ice water to minimize byproduct formation .

Q. Q8. How to resolve conflicting NMR data for stereoisomers?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using chiral columns (e.g., Chiralpak AD-H) .
  • NOESY Experiments: Confirm spatial proximity of substituents (e.g., piperidine vs. benzoxazolone orientation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.